(R)-2-hydroxy-2-phenyl-acetic acid anhydride
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Overview
Description
®-2-hydroxy-2-phenyl-acetic acid anhydride is an organic compound that belongs to the class of carboxylic acid anhydrides It is derived from ®-2-hydroxy-2-phenyl-acetic acid, which is a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-hydroxy-2-phenyl-acetic acid anhydride can be synthesized through the dehydration of ®-2-hydroxy-2-phenyl-acetic acid. This dehydration can be achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅) or by heating the acid at high temperatures . Another method involves the reaction of ®-2-hydroxy-2-phenyl-acetic acid with an acid chloride in the presence of a base .
Industrial Production Methods
In industrial settings, the production of ®-2-hydroxy-2-phenyl-acetic acid anhydride may involve continuous processes where the acid is fed into a reactor with a dehydrating agent. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
®-2-hydroxy-2-phenyl-acetic acid anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form ®-2-hydroxy-2-phenyl-acetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Reducing Agents: Such as LiAlH₄ for reduction reactions
Major Products
Hydrolysis: ®-2-hydroxy-2-phenyl-acetic acid.
Alcoholysis: Esters of ®-2-hydroxy-2-phenyl-acetic acid.
Aminolysis: Amides of ®-2-hydroxy-2-phenyl-acetic acid.
Reduction: Primary alcohols
Scientific Research Applications
®-2-hydroxy-2-phenyl-acetic acid anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of chiral drugs and active pharmaceutical ingredients.
Materials Science: Utilized in the modification of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of ®-2-hydroxy-2-phenyl-acetic acid anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively . The presence of an electronegative substituent in the anhydride facilitates these reactions by acting as a leaving group .
Comparison with Similar Compounds
Similar Compounds
Acetic Anhydride: Commonly used in acetylation reactions.
Maleic Anhydride: Used in the production of resins and polymers.
Benzoic Anhydride: Utilized in organic synthesis.
Uniqueness
®-2-hydroxy-2-phenyl-acetic acid anhydride is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. This property distinguishes it from other non-chiral anhydrides like acetic anhydride and maleic anhydride .
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2-hydroxy-2-phenylacetyl) 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C16H14O5/c17-13(11-7-3-1-4-8-11)15(19)21-16(20)14(18)12-9-5-2-6-10-12/h1-10,13-14,17-18H |
InChI Key |
OCZNKRKFCRKFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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